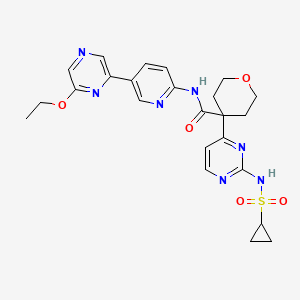
Ctps1-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ctps1-IN-2 is a highly specific inhibitor of CTP synthase 1 (CTPS1), an enzyme that plays a crucial role in the de novo synthesis of cytidine triphosphate (CTP) from uridine triphosphate (UTP). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of multiple myeloma and other cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ctps1-IN-2 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving specific aldehydes and amines.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the compound’s specificity and potency. These modifications are achieved through reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize yield and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
Ctps1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Aplicaciones Científicas De Investigación
Ctps1-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of CTPS1 in nucleotide biosynthesis.
Biology: Helps in understanding the metabolic pathways involving CTP synthesis and its regulation.
Medicine: Investigated for its potential in treating cancers, particularly multiple myeloma, by inhibiting CTPS1 and disrupting nucleotide synthesis in rapidly proliferating cells
Mecanismo De Acción
Ctps1-IN-2 exerts its effects by selectively inhibiting CTPS1, an enzyme responsible for converting UTP to CTP. This inhibition disrupts the de novo synthesis of CTP, leading to a depletion of CTP pools in cells. The resulting imbalance in nucleotide levels triggers cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
STP938: Another selective inhibitor of CTPS1, known for its high specificity and potency.
CTPS2 Inhibitors: Compounds targeting CTPS2, although less specific and potent compared to CTPS1 inhibitors.
Uniqueness
Ctps1-IN-2 is unique due to its high specificity for CTPS1 over CTPS2, making it a valuable tool for studying the distinct roles of these enzymes in nucleotide biosynthesis. Its selective inhibition of CTPS1 offers potential therapeutic advantages by minimizing off-target effects and systemic toxicity .
Propiedades
Fórmula molecular |
C24H27N7O5S |
|---|---|
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
4-[2-(cyclopropylsulfonylamino)pyrimidin-4-yl]-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide |
InChI |
InChI=1S/C24H27N7O5S/c1-2-36-21-15-25-14-18(28-21)16-3-6-20(27-13-16)30-22(32)24(8-11-35-12-9-24)19-7-10-26-23(29-19)31-37(33,34)17-4-5-17/h3,6-7,10,13-15,17H,2,4-5,8-9,11-12H2,1H3,(H,26,29,31)(H,27,30,32) |
Clave InChI |
WVCJRTCHVUNXST-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=CN=C1)C2=CN=C(C=C2)NC(=O)C3(CCOCC3)C4=NC(=NC=C4)NS(=O)(=O)C5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















